![molecular formula C20H27N3O5 B6557450 8-(3,4-diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040672-29-4](/img/structure/B6557450.png)
8-(3,4-diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(3,4-diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It is related to the class of compounds known as spirohydantoins . Spirohydantoins are a class of heterocyclic compounds that have been shown to have various applications in the chemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of related compounds involves multi-step reaction sequences. For instance, the synthesis of spirotetramat, a related compound, involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . The overall yield of spirotetramat was 20.4% . The synthesis of another related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, was achieved in three steps with an overall yield of 60% .Molecular Structure Analysis
The molecular structure of these types of compounds can be complex. For example, the stereochemistry of the Bucherer-Bergs reaction, which is used in the synthesis of related compounds, is determined by the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps. For example, the synthesis of spirotetramat involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, spirotetramat is known for its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety .Wissenschaftliche Forschungsanwendungen
Opioid Receptor Agonist
The compound has been identified as a novel Delta Opioid Receptor-Selective Agonist Chemotype . This means it can selectively bind to and activate delta opioid receptors, which are involved in pain regulation, mood control, and immune response among other physiological functions .
Drug Discovery
The unique properties of this compound enable its application in drug discovery . It can serve as a valuable tool in the development of new therapeutic agents, particularly in the field of pain management and neurology.
Catalysis
The compound’s unique structure and properties make it suitable for use in catalysis . It could potentially be used to speed up chemical reactions in various industrial processes.
Material Synthesis
The compound can also be used in material synthesis . Its unique properties could potentially be harnessed to create new materials with desirable characteristics.
Biological Applications
Spiro compounds and their derivatives, which include “8-(3,4-diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione”, have been extensively studied due to their diverse biological applications. These include antitumor , cytotoxic , antimicrobial , antioxidant , antineuroinflammatory , and antineoplastic activities .
Chemical Research
The compound is available for purchase from chemical suppliers, indicating its use in chemical research . Researchers can study its properties and reactions, contributing to our understanding of chemistry .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 8-(3,4-diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death . This compound has also been identified as a novel δ Opioid Receptor-Selective Agonist .
Mode of Action
This compound acts as an inhibitor of RIPK1 . It binds to the hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the kinase activity of RIPK1, thereby preventing the initiation of necroptosis .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The inhibition of RIPK1 prevents the activation of downstream components of the necroptosis pathway, such as RIPK3 and mixed lineage kinase domain-like protein (MLKL) .
Result of Action
The inhibition of RIPK1 by this compound prevents the initiation of necroptosis, thereby potentially preventing or reducing the severity of diseases associated with this form of cell death . As a δ Opioid Receptor-Selective Agonist, it may also have potential applications in the treatment of neurological and psychiatric disorders .
Eigenschaften
IUPAC Name |
8-(3,4-diethoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-5-27-15-8-7-14(13-16(15)28-6-2)17(24)23-11-9-20(10-12-23)18(25)21(3)19(26)22(20)4/h7-8,13H,5-6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHMHAGDXIRGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.